methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a trifunctional substitution pattern. Its structure includes:
- Position 1: A (2-chloro-6-fluorophenyl)methyl group, introducing steric bulk and halogen-mediated interactions.
- Position 4: A methyl ester, enhancing solubility and serving as a metabolic liability.
The compound’s molecular weight is estimated at ~410.84 g/mol (calculated from C₁₉H₁₇ClFN₃O₄S).
Propriétés
IUPAC Name |
methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c1-23(13-7-4-3-5-8-13)29(26,27)18-15(19(25)28-2)12-24(22-18)11-14-16(20)9-6-10-17(14)21/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWGJZIXERNNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Functional Group Impact: The target compound’s sulfamoyl group distinguishes it from amine- or sulfanyl-substituted analogs (e.g., CAS 512809-90-4 ). Sulfamoyl groups enhance hydrogen-bonding capacity and acidity (pKa ~1–3), improving target binding compared to basic amines (pKa ~8–10) . Halogen Positioning: The 2-chloro-6-fluorophenyl group may improve hydrophobic interactions and metabolic stability compared to non-halogenated or mono-halogenated analogs (e.g., ’s 3-chlorophenylsulfanyl group) .
Synthetic Challenges :
- The target compound’s synthesis likely requires multi-step functionalization, whereas simpler analogs (e.g., CAS 512809-90-4) are synthesized in fewer steps .
Biological Relevance :
- Sulfamoyl-containing compounds (e.g., ’s thiophene derivative) are often explored as carbonic anhydrase inhibitors. The target compound’s pyrazole core may offer improved selectivity over thiophene-based systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
